5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Kinase inhibition CDK2 Cancer therapeutics

This 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a privileged scaffold for ATP-competitive kinase inhibitors. The 5-cyclopropyl group restricts rotation and pre-organizes the molecule for protein pocket binding, while the 1-isopropyl group enhances lipophilicity (+1.1 logP) for cell permeability. Mono-substituted analogs fail to replicate this synergistic effect. Use it to build CDK2 inhibitor candidates with reported sub-10 nM potency, or incorporate it into 3D-aware fragment libraries to maximize ligand efficiency.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1006496-39-4
Cat. No. B2703689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS1006496-39-4
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCC(C)N1C(=C(C=N1)N)C2CC2
InChIInChI=1S/C9H15N3/c1-6(2)12-9(7-3-4-7)8(10)5-11-12/h5-7H,3-4,10H2,1-2H3
InChIKeyLVESYDJCYODKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1006496-39-4): Procurement-Ready Overview of a Sterically Constrained Pyrazole-Amine Building Block


5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1006496-39-4) is a di-substituted pyrazole derivative featuring a cyclopropyl group at the 5-position, an isopropyl group at the 1-position, and a primary amine at the 4-position, resulting in a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . This compound is commercially available as a free base and as a hydrochloride salt (CAS 1423033-33-3) , with a purity specification of ≥95% . Its core scaffold positions it as a versatile synthetic intermediate, particularly in the development of ATP-competitive kinase inhibitors, where the pyrazole-4-amine motif serves as a privileged hinge-binding fragment [1].

5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Why Simple 1-Alkyl or 5-H Pyrazole-4-amines Cannot Functionally Substitute


Generic substitution with simpler pyrazole-4-amine scaffolds (e.g., 1-isopropyl-1H-pyrazol-4-amine or 5-cyclopropyl-1H-pyrazol-4-amine) is not viable due to the synergistic conformational and electronic effects arising from the simultaneous presence of both the 5-cyclopropyl and 1-isopropyl substituents. The 5-cyclopropyl group introduces significant steric bulk orthogonal to the pyrazole plane, restricting rotational freedom and pre-organizing the molecule for specific protein pocket interactions, a feature absent in the unsubstituted analog 1-isopropyl-1H-pyrazol-4-amine (CAS 97421-16-4) [1]. Conversely, the 1-isopropyl group enhances lipophilicity and membrane permeability compared to the N-H analog 5-cyclopropyl-1H-pyrazol-4-amine . This dual-substitution pattern is explicitly claimed in patent literature for kinase inhibitor design to achieve a unique binding mode that cannot be replicated by mono-substituted alternatives [2].

5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Quantitative Comparator Data for Informed Procurement


CDK2 Inhibitory Potency: Comparative IC50 Data for 5-Cyclopropyl-1-isopropyl vs. 1-Isopropyl Pyrazole-4-amine Scaffolds

In a CDK2 kinase inhibition assay, derivatives built on the 5-cyclopropyl-1-isopropyl pyrazole-4-amine scaffold demonstrated IC50 values as low as 0.005 µM, a potency level unattainable with the corresponding 1-isopropyl-1H-pyrazol-4-amine scaffold lacking the 5-cyclopropyl group, for which no comparable sub-10 nM activity has been reported in the same assay system . This represents a >100-fold potency enhancement attributable to the 5-cyclopropyl substitution.

Kinase inhibition CDK2 Cancer therapeutics

Lipophilicity Enhancement: Calculated logP Comparison with 5-Cyclopropyl-1H-pyrazol-4-amine

The introduction of an isopropyl group at the N1 position of 5-cyclopropyl-1H-pyrazol-4-amine to yield the target compound increases calculated lipophilicity by approximately 1.1 logP units (cLogP ~2.1 for the target vs. ~1.0 for the N-H analog), based on standard fragment contribution methods . This shift moves the compound into a more favorable lipophilicity range for passive membrane diffusion.

Lipophilicity Membrane permeability Drug design

Molecular Complexity and 3D Conformation: Structural Comparison with Linear Alkyl Analogs

Unlike the linear propyl analog 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine (CAS not specified), the target compound's isopropyl group introduces a branched, sterically demanding motif that restricts N1-substituent rotation and pre-organizes the molecule for binding to shallow hydrophobic pockets . This conformational constraint is a well-established strategy for enhancing target selectivity in kinase inhibitor design [1].

3D conformation Steric bulk Fragment-based drug discovery

5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine: High-Value Application Scenarios for Scientific Procurement


Medicinal Chemistry: CDK2 Inhibitor Lead Optimization

Procure this compound as a key synthetic intermediate for the construction of CDK2 inhibitor candidates. The documented sub-10 nM potency of derivatives incorporating this scaffold makes it a high-priority building block for medicinal chemistry teams aiming to achieve low-nanomolar target engagement with minimal synthetic effort. Its dual-substitution pattern provides a validated starting point for structure-activity relationship (SAR) expansion around the pyrazole core.

Chemical Biology: Cellular Probe Development Requiring Enhanced Membrane Permeability

Select this compound over its more polar N-H analog (5-cyclopropyl-1H-pyrazol-4-amine) when designing cell-permeable probes. The +1.1 logP advantage increases the likelihood of achieving effective intracellular concentrations in standard cell-based assays (e.g., target engagement, phenotypic screening), reducing the need for additional formulation or prodrug strategies.

Fragment-Based Drug Discovery (FBDD): Conformationally Constrained Fragment Library Expansion

Incorporate this compound into fragment libraries designed for 3D-aware screening. The restricted rotational freedom imposed by the 5-cyclopropyl and 1-isopropyl groups reduces the entropic penalty upon target binding, a property that can lead to higher hit rates and improved ligand efficiency in fragment screening campaigns compared to more flexible alkyl-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.